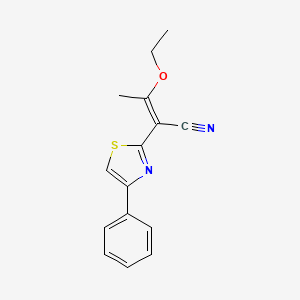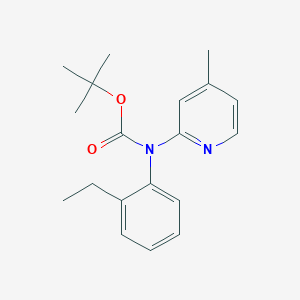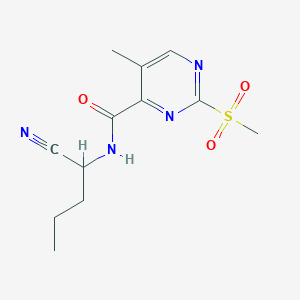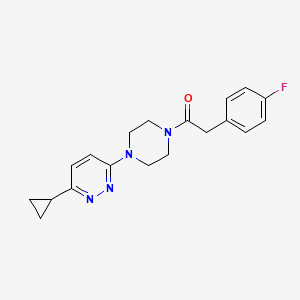
3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate" is a derivative of the 1,2,3-oxadiazole class, which is known for its diverse range of biological activities and applications in material science. The presence of a methoxyphenyl group and a trifluoromethyl group suggests potential for unique chemical properties and reactivity patterns.
Synthesis Analysis
The synthesis of related 1,2,3-oxadiazole compounds often involves multi-step procedures starting from various precursors. For instance, the synthesis of benzoxazole and benzothiazole analogues with similar substituents involves two-step procedures from corresponding benzazoles . Another study reports the synthesis of a 1,2,3-oxadiazole derivative through the diazeniumdiolation of benzyl cyanide, leading to a stable sydnone iminium N-oxide . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 1,2,3-oxadiazole derivatives is often characterized by X-ray crystallography. For example, a related compound with a methoxyphenyl group and an imidazo[1,2-a]-1,3,5-triazine structure was analyzed by single-crystal X-ray diffraction, revealing a planar ring system with significant hydrogen bonding . This suggests that the compound of interest may also exhibit a planar structure and engage in hydrogen bonding.
Chemical Reactions Analysis
1,2,3-oxadiazole derivatives can participate in various chemical reactions. For instance, a retro-ene reaction of 5-(methoxyamino)-3-aryl-1,3,4-oxadiazol-2(3H)-ones has been reported, which involves the loss of formaldehyde . Additionally, the reaction of 1,3,4-oxadiazole with primary amines to produce triazoles has been described . These reactions indicate that the compound may also undergo similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3-oxadiazole derivatives are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as trifluoromethyl can affect the acidity and reactivity of the molecule . The crystal packing and intermolecular interactions, such as hydrogen bonds, can also impact the compound's stability and solubility . Theoretical calculations and spectroscopic evaluations, including FT-IR and FT-NMR, are commonly used to investigate these properties .
科学的研究の応用
Molecular Structure and Crystallography
3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate and its derivatives have been studied extensively for their molecular structures and crystallography. The compound, along with its various derivatives, exhibits a planar molecular structure, often forming dihedral angles with attached benzene rings. This characteristic plays a crucial role in the formation of intermolecular hydrogen bonds, contributing to the stability of its crystal structure. These properties are crucial for understanding the compound's interactions in different states and can be instrumental in fields like material sciences and pharmacology. For example, the title compound's asymmetric unit consists of four crystallographically independent molecules, with the 1,2,3-oxadiazole rings forming distinct dihedral angles with their attached benzene rings. These structures are stabilized through intermolecular hydrogen bonds, forming sheets parallel to specific planes within the crystal structure (Fun et al., 2011).
Luminescence and Fluorescence
The compound's derivatives exhibit luminescence and fluorescence properties, making them potential candidates for use in optical materials and sensors. For instance, 5-aryl-3-methyl-1,2,4-oxadiazoles and their chelate complexes with metals like Zinc(II) and Copper(II) have been synthesized, showing emission maxima ranging from λ = 332 to 490 nm. These compounds' high luminescence quantum yield makes them interesting for applications in light-emitting devices and fluorescence-based sensors (Mikhailov et al., 2016).
Corrosion Inhibition
One of the derivative compounds, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, demonstrates excellent performance as a corrosion inhibitor for mild steel in sulfuric acid media, with efficiencies exceeding 96.19%. This indicates the potential of these compounds in industrial applications, particularly in protecting metal surfaces from corrosion, thereby extending the lifespan and reliability of machinery and infrastructure (Bouklah et al., 2006).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate involves the reaction of 4-methoxybenzohydrazide with trifluoroacetic anhydride to form 3-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2,3-oxadiazol-3-ium-5-olate, which is then treated with sodium hydroxide to obtain the final product.", "Starting Materials": ["4-methoxybenzohydrazide", "trifluoroacetic anhydride", "sodium hydroxide"], "Reaction": ["Step 1: React 4-methoxybenzohydrazide with trifluoroacetic anhydride in the presence of a catalyst to form 3-(4-methoxyphenyl)-4-(trifluoromethyl)-1,2,3-oxadiazol-3-ium-5-olate.", "Step 2: Treat the intermediate product with sodium hydroxide to obtain the final product, 3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate."] } | |
CAS番号 |
1429485-53-9 |
製品名 |
3-(4-Methoxyphenyl)-4-(trifluoromethyl)-3H-1,2,3-oxadiazol-1-ium-5-olate |
分子式 |
C10H7F3N2O3 |
分子量 |
260.172 |
IUPAC名 |
3-(4-methoxyphenyl)-4-(trifluoromethyl)oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C10H7F3N2O3/c1-17-7-4-2-6(3-5-7)15-8(10(11,12)13)9(16)18-14-15/h2-5H,1H3 |
InChIキー |
KFMLXTCNLMVPRF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)[N+]2=NOC(=C2C(F)(F)F)[O-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2504866.png)






![Methyl 4-[(3-chlorophenyl)amino]quinoline-2-carboxylate](/img/structure/B2504878.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2504879.png)

![2-(4-(3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2504881.png)


